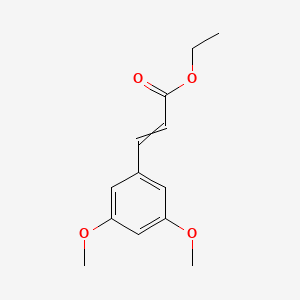
3,5-Dimethoxycinnamic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxycinnamic acid ethyl ester is an organic compound belonging to the class of cinnamic acid derivatives. It is characterized by the presence of an ethyl ester group and two methoxy groups attached to the aromatic ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxycinnamic acid ethyl ester can be synthesized through the esterification of 3,5-dimethoxycinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of ethyl 3,5-dimethoxycinnamate may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethoxycinnamic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxyphenethyl alcohol.
Substitution: Formation of various substituted cinnamate derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethoxycinnamic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Industry: It is used in the formulation of cosmetics and skincare products due to its UV-absorbing properties.
Wirkmechanismus
The mechanism of action of ethyl 3,5-dimethoxycinnamate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antioxidant Activity: The compound scavenges free radicals, preventing oxidative damage to cells and tissues.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethoxycinnamic acid ethyl ester can be compared with other cinnamate derivatives such as:
Methyl 3,5-dimethoxycinnamate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-hydroxy-3,5-dimethoxycinnamate: Contains an additional hydroxyl group, which may enhance its biological activity.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual methoxy groups and ethyl ester make it particularly effective in applications requiring UV absorption and antimicrobial activity .
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
ethyl 3-(3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(14)6-5-10-7-11(15-2)9-12(8-10)16-3/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
BYIUFYLSBXPKEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1=CC(=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














